4-(Diethylamino)-2-mercaptobenzaldehyde
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Overview
Description
4-(Diethylamino)-2-sulfanylbenzaldehyde is an organic compound characterized by the presence of a diethylamino group and a sulfanyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Knoevenagel condensation reaction, where 4-(diethylamino)-2-hydroxybenzaldehyde is reacted with diethyl malonate, followed by subsequent formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like dichloroethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(diethylamino)-2-sulfanylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the design of fluorescent probes for detecting biomolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Diethylaminobenzaldehyde: Shares the diethylamino group but lacks the sulfanyl group.
Tetra(4-(diethylamino)phenyl)ethene (TPE-4N): A derivative with aggregation-induced emission properties.
Uniqueness
4-(Diethylamino)-2-sulfanylbenzaldehyde is unique due to the presence of both diethylamino and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15NOS |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-(diethylamino)-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
KMSUDCGPMKRZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)S |
Origin of Product |
United States |
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